molecular formula C16H15N3O2S2 B2720774 N-(2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl)-3-(phenylthio)propanamide CAS No. 1797597-73-9

N-(2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl)-3-(phenylthio)propanamide

Cat. No.: B2720774
CAS No.: 1797597-73-9
M. Wt: 345.44
InChI Key: RNAIUQODKMIYLP-UHFFFAOYSA-N
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Description

N-(2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl)-3-(phenylthio)propanamide is a heterocyclic compound featuring a thiophene core substituted with a 3-methyl-1,2,4-oxadiazole ring and a propanamide side chain bearing a phenylthio group.

Properties

IUPAC Name

N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]-3-phenylsulfanylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O2S2/c1-11-17-16(21-19-11)15-13(7-9-23-15)18-14(20)8-10-22-12-5-3-2-4-6-12/h2-7,9H,8,10H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNAIUQODKMIYLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2=C(C=CS2)NC(=O)CCSC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl)-3-(phenylthio)propanamide typically involves multiple steps, starting from readily available precursors. One common route involves the formation of the oxadiazole ring through cyclization reactions, followed by the introduction of the thiophene ring via cross-coupling reactions. The final step often includes the attachment of the phenylthio group through nucleophilic substitution reactions.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the oxadiazole ring, potentially converting it to other nitrogen-containing heterocycles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced heterocycles.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Studied for its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: Used in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl)-3-(phenylthio)propanamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition of enzyme activity, disruption of cellular processes, or modulation of signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogs sharing key structural features, focusing on substituent effects, synthetic yields, and physicochemical properties.

Cephalosporin Derivatives with 3-Methyl-1,2,4-Oxadiazole Moieties

Compounds 17a and 17b () are cephalosporin derivatives incorporating the 3-methyl-1,2,4-oxadiazole group. Structural and synthetic differences include:

  • 17a : 4-Methoxyphenyl substituent; 8% yield.
  • 17b : 4-Butoxyphenyl substituent; 2% yield.
Compound Substituent (R) Yield (%) Notes
17a () 4-OCH₃ 8 Higher yield, shorter alkoxy chain
17b () 4-O(CH₂)₃CH₃ 2 Lower yield, longer alkoxy chain

The reduced yield for 17b suggests steric hindrance or solubility challenges with bulkier substituents. Such trends highlight the sensitivity of synthetic efficiency to side-chain modifications.

Thiophene- and Oxadiazole-Containing Amides

lists compounds with methylthio-linked oxadiazole groups (e.g., 45 and 50 ). Unlike the target compound, these feature benzamide backbones and methylthio bridges. For example:

  • Compound 45: N-[2-[(3,5-dichloro-2-pyridinyl)amino]ethyl]-2-[[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]thio]-benzamide.
  • Compound 50 : Similar to 45 but with an additional substituent variation.

The target compound’s thiophene-propanamide architecture may offer distinct conformational flexibility or solubility profiles .

Trifluoromethylphenyl-Oxadiazole Derivatives

describes N-(2,3-dimethylphenyl)-3-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}propanamide . Key differences include:

  • Trifluoromethyl group : Enhances lipophilicity and metabolic stability compared to the target compound’s phenylthio group.
  • 2,3-Dimethylphenyl substituent : Introduces steric bulk, possibly affecting target engagement.

The trifluoromethyl group is a common bioisostere for improving pharmacokinetics, suggesting the target compound’s phenylthio group might prioritize different electronic or steric interactions .

Benzaldehyde Oxadiazole Precursors

details isomers of 3-methyl-1,2,4-oxadiazole benzaldehydes, which are likely synthetic intermediates:

  • 2-(3-Methyl-1,2,4-oxadiazol-5-yl)benzaldehyde : Melting point (mp) 66–68°C.
  • 3-(3-Methyl-1,2,4-oxadiazol-5-yl)benzaldehyde : mp 105–109°C.
Isomer Position Melting Point (°C) Notes
2-position () 66–68 Lower mp, possibly due to reduced symmetry
3-position () 105–109 Higher mp, enhanced crystallinity

These data suggest that oxadiazole ring placement significantly impacts physical properties, which could influence the target compound’s solubility and formulation.

Tetrazole vs. Oxadiazole Bioisosteres

highlights N-(2-ethylphenyl)-3-(3-methylphenyl)-2-(2H-tetrazol-5-yl)propanamide , which replaces the oxadiazole with a tetrazole ring. Tetrazoles are acidic (pKa ~4.9) and act as carboxylate bioisosteres, whereas oxadiazoles are neutral. This difference could alter ionization states under physiological conditions, affecting membrane permeability or target binding .

Biological Activity

N-(2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl)-3-(phenylthio)propanamide is a compound of significant interest due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a unique combination of heterocyclic structures, which contribute to its biological activity. The molecular formula is C15H15N3O2SC_{15}H_{15}N_3O_2S, with a molar mass of 301.36 g/mol. Its structure includes:

  • Oxadiazole ring : Known for various biological activities.
  • Thiophene moiety : Enhances electronic properties and interactions.
  • Phenylthio group : Potentially increases lipophilicity and bioavailability.
PropertyValue
Molecular FormulaC15H15N3O2S
Molar Mass301.36 g/mol
DensityNot reported
SolubilitySoluble in DMSO

Antimicrobial Activity

Research indicates that compounds containing oxadiazole and thiophene moieties exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of oxadiazole demonstrate activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus . The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Activity

Preliminary investigations into the anticancer properties of similar compounds have shown promise. For example, compounds featuring the oxadiazole structure have been reported to induce apoptosis in cancer cells by activating caspase pathways . The specific activity of this compound in this regard requires further exploration.

Case Studies

  • Study on Antimicrobial Efficacy :
    • A study evaluated the antimicrobial effects of various oxadiazole derivatives, including those with thiophene rings. Results indicated that certain compounds exhibited bactericidal effects at concentrations as low as 50 µM .
  • Antiviral Screening :
    • In a screening assay for antiviral activity against Hepatitis B virus, several oxadiazole derivatives showed IC50 values below 10 µM. This suggests that modifications to the oxadiazole structure can enhance potency .

The biological activity of this compound is believed to stem from:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes critical for microbial growth.
  • Disruption of Membrane Integrity : The lipophilic nature may allow the compound to integrate into microbial membranes, causing disruption.

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